

Application Notes and Protocols for ANEB-001 Human Challenge Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANEB-001

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Introduction

These application notes provide a comprehensive overview of the ethical considerations and experimental protocols relevant to human challenge trials involving **ANEB-001**, a potent, orally bioavailable, small molecule antagonist of the cannabinoid receptor type 1 (CB1). **ANEB-001** is under development for the treatment of acute cannabinoid intoxication (ACI). The information herein is intended to guide researchers, scientists, and drug development professionals in the design and ethical conduct of similar studies.

ANEB-001 has undergone Phase 2 clinical evaluation in a randomized, double-blind, placebo-controlled trial (NCT05282797) conducted in the Netherlands.^[1] This trial assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of **ANEB-001** in healthy volunteers challenged with delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.^[1]

The following sections detail the ethical framework for such trials, the mechanism of action of **ANEB-001**, and detailed protocols for key experiments performed in the Phase 2 study.

Ethical Considerations in ANEB-001 Human Challenge Trials

The ethical conduct of human challenge trials, particularly those involving psychoactive substances like THC, is paramount. The **ANEB-001** Phase 2 trial was approved by the Medical Ethics Committee of Stichting Beoordeling Ethiek Biomedisch Onderzoek in Assen, the Netherlands, and adhered to the Dutch Act on Medical Research Involving Human Subjects (WMO) and the International Conference on Harmonisation Good Clinical Practice (ICH-GCP) guidelines.[2] Key ethical considerations for **ANEB-001** human challenge trials are outlined below.

2.1 Justification and Social Value:

The primary justification for conducting **ANEB-001** human challenge trials is the significant public health need for a specific antidote to ACI.[3] With increasing legalization and use of cannabis products, there has been a rise in emergency department visits related to cannabinoid overdose.[3] A human challenge model allows for an efficient and controlled evaluation of the efficacy of a potential treatment like **ANEB-001**.

2.2 Risk-Benefit Assessment and Minimization of Risk:

The potential risks to participants must be carefully weighed against the potential benefits to society. In the **ANEB-001** trials, risks were minimized by:

- **Participant Selection:** Enrolling healthy, occasional cannabis users who are familiar with the effects of THC.[4] Exclusion criteria included a history of cannabis-induced psychosis, schizophrenia, or other significant psychiatric disorders.[4]
- **Controlled Environment:** Conducting the trial in a clinical research facility with continuous medical monitoring.
- **Dose Escalation:** Employing a dose-escalation design for the THC challenge to establish a well-tolerated dose.
- **Availability of Rescue Medication:** Although not explicitly stated in the search results, standard protocols for human challenge trials involving psychoactive substances typically include the availability of rescue medication and psychological support.

2.3 Informed Consent:

A rigorous informed consent process is crucial. Participants must be fully informed about the nature of the study, the potential risks and benefits, the voluntary nature of their participation, and their right to withdraw at any time without penalty. The informed consent process for the **ANEB-001** trial was a key component of the ethical review.

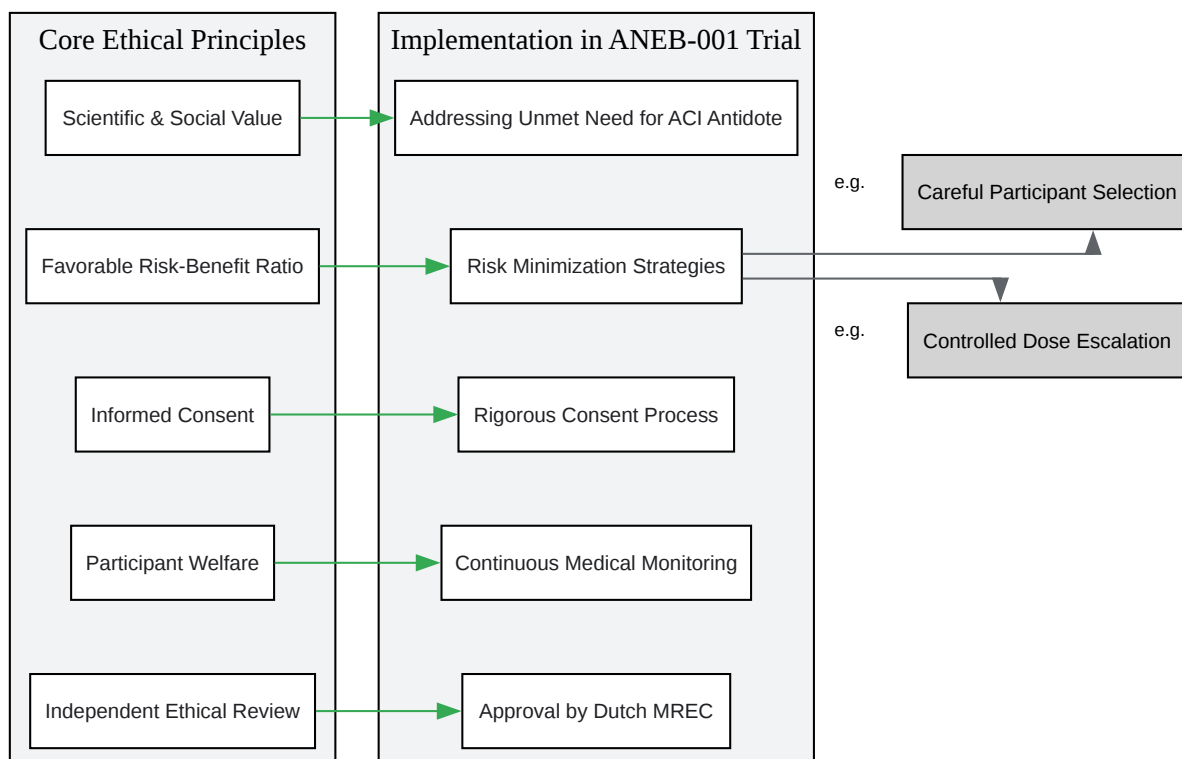
2.4 Participant Welfare and Confidentiality:

The welfare of the participants must be the primary concern throughout the trial. This includes ensuring their comfort, providing for their needs during the trial period, and maintaining the confidentiality of their personal and medical information.

2.5 Independent Ethical Review:

All human challenge trials must be reviewed and approved by an independent ethics committee.[2] The Dutch ethics committee's approval of the **ANEB-001** trial underscores the importance of this oversight in ensuring the ethical conduct of the research.

Logical Relationship of Ethical Considerations



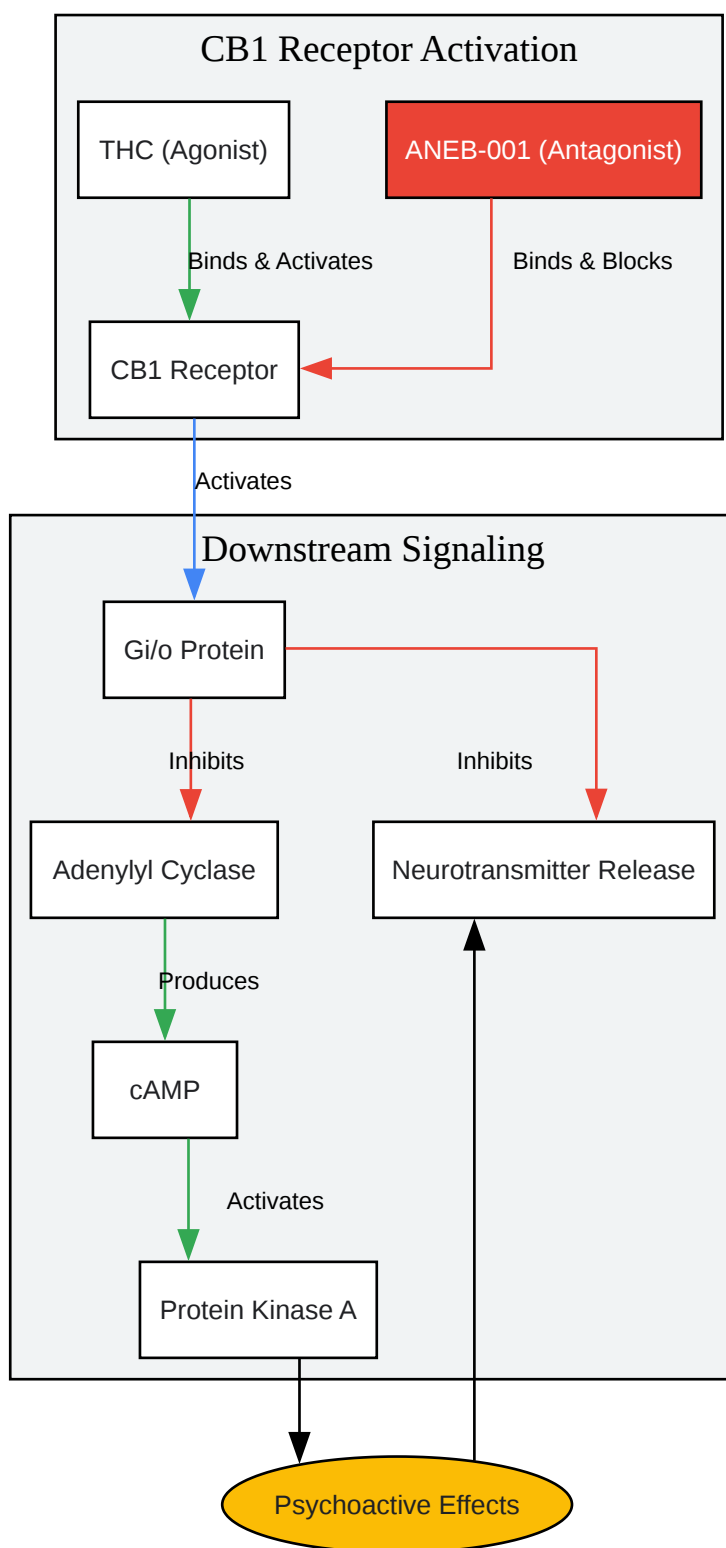
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Ethical framework for **ANEB-001** trials.

Mechanism of Action of ANEB-001

ANEB-001 is a competitive antagonist of the cannabinoid receptor type 1 (CB1). The psychoactive effects of THC are primarily mediated by its agonistic activity at CB1 receptors in the central nervous system. By binding to the CB1 receptor, **ANEB-001** blocks THC from binding and activating the receptor, thereby reversing the symptoms of ACI.

CB1 Receptor Signaling Pathway



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ANEB-001 mechanism of action at the CB1 receptor.

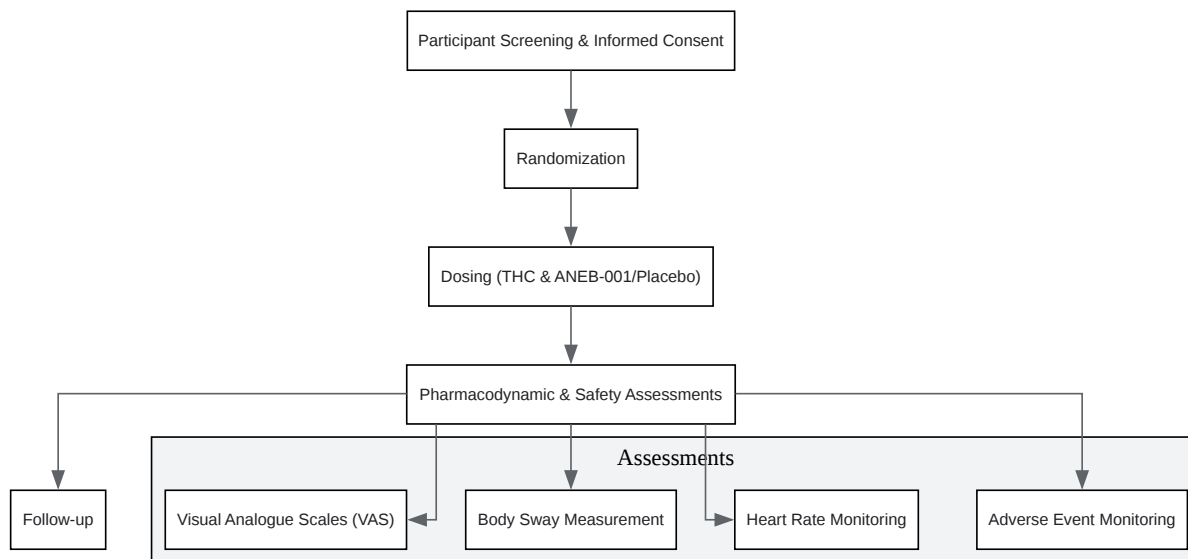
Experimental Protocols

The following protocols are based on the methodologies employed in the **ANEB-001** Phase 2 clinical trial.

4.1 Study Design:

- Design: Randomized, double-blind, placebo-controlled, adaptive design.[\[1\]](#)
- Population: Healthy adult occasional cannabis users.[\[4\]](#)
- Intervention: Single oral doses of **ANEB-001** or placebo.
- Challenge Agent: Single oral doses of THC.
- Phases:
 - Part A: Co-administration of **ANEB-001** (50 mg or 100 mg) or placebo with 10.5 mg THC.[\[2\]](#)
 - Part B: Administration of lower doses of **ANEB-001** (10 mg or 30 mg) or placebo with higher doses of THC (21 mg or 30 mg), including delayed administration of **ANEB-001**.[\[2\]](#)[\[5\]](#)
 - Part C: Open-label assessment of **ANEB-001** at higher THC challenge doses.

Experimental Workflow



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ANEB-001 Phase 2 trial workflow.

4.2 Visual Analogue Scales (VAS):

- Purpose: To assess subjective effects of THC intoxication.
- Scales Used:
 - Bond and Lader VAS: To measure alertness, calmness, and mood.
 - Bowdle VAS: To measure psychedelic effects, including "Feeling High."
- Procedure:
 - Provide the participant with the VAS questionnaire, which consists of 100 mm horizontal lines with descriptive anchors at each end (e.g., "Not at all high" to "Extremely high").

- Instruct the participant to mark a vertical line on the scale to indicate their current state.
- Measure the distance in millimeters from the left anchor to the participant's mark.
- Administer the VAS at baseline and at specified time points post-dosing.

4.3 Body Sway Measurement:

- Purpose: To objectively measure postural stability.
- Instrument: Wright ataxiometer.
- Procedure:
 - Have the participant stand in a standardized position (e.g., feet together, arms at their sides).
 - Instruct the participant to remain as still as possible for a defined period (e.g., 60 seconds).
 - Record the amount of sway using the ataxiometer.
 - Conduct measurements at baseline and at specified time points post-dosing.

4.4 Cardiovascular Monitoring:

- Purpose: To assess the cardiovascular effects of THC and **ANEB-001**.
- Parameter: Heart rate.
- Procedure:
 - Measure the participant's heart rate using a validated device (e.g., electrocardiogram or automated blood pressure cuff).
 - Record heart rate at baseline and at regular intervals post-dosing.

4.5 Safety Monitoring:

- Purpose: To monitor for and document any adverse events.
- Procedure:
 - Continuously monitor participants for any adverse events throughout the trial.
 - Record the nature, severity, and duration of all adverse events.
 - Assess the relationship of each adverse event to the study drug.

Quantitative Data Summary

The following tables summarize the quantitative data from the **ANEB-001** Phase 2 clinical trial.

Table 1: Study Design and Dosing Cohorts

Part	THC Dose (oral)	ANEB-001 Dose (oral)	Number of Subjects (ANEB-001:Placebo)
A	10.5 mg	50 mg	20:20
A	10.5 mg	100 mg	20:20
B	21 mg	10 mg	~10:5
B	21 mg	30 mg	~10:5
B	30 mg	10 mg	Not specified
C	40 mg	10 mg	10 (open-label)
C	60 mg	20 mg	10 (open-label)

Table 2: Efficacy of **ANEB-001** on "Feeling High" (VAS)

Treatment Group	Mean Reduction in "Feeling High" vs. Placebo	p-value
10.5 mg THC + 50 mg ANEB-001	Statistically Significant	<0.0001
10.5 mg THC + 100 mg ANEB-001	Statistically Significant	<0.0001
21 mg THC + 10 mg ANEB-001	Statistically Significant	<0.001
21 mg THC + 30 mg ANEB-001	Statistically Significant	<0.001
30 mg THC + 10 mg ANEB-001 (delayed)	Statistically Significant	<0.0001

Table 3: Efficacy of **ANEB-001** on Alertness (VAS)

Treatment Group	Mean Improvement in Alertness vs. Placebo	p-value
10.5 mg THC + 50 mg ANEB-001	Statistically Significant	<0.01
10.5 mg THC + 100 mg ANEB-001	Statistically Significant	<0.01
21 mg THC + 10 mg ANEB-001	Statistically Significant	<0.01
21 mg THC + 30 mg ANEB-001	Statistically Significant	<0.01
30 mg THC + 10 mg ANEB-001 (delayed)	Statistically Significant	0.0042

Table 4: Efficacy of **ANEB-001** on Body Sway

Treatment Group	Mean Reduction in Body Sway vs. Placebo	p-value
21 mg THC + 10 mg ANEB-001	Statistically Significant	<0.01
21 mg THC + 30 mg ANEB-001	Statistically Significant	<0.01
30 mg THC + 10 mg ANEB-001 (delayed)	Statistically Significant	0.0196

Table 5: Summary of Adverse Events

Adverse Event	Frequency in ANEB-001 Groups	Frequency in Placebo Group	Severity
Nausea and Vomiting	More frequent at higher ANEB-001 doses	Less frequent	Mild to Moderate
Dizziness	Less frequent	More frequent	Mild to Moderate
Euphoria	Less frequent	More frequent	Mild to Moderate

Note: This table is a qualitative summary as detailed frequency data was not available in the search results.

Conclusion

The **ANEB-001** human challenge trials provide a valuable model for the development of treatments for ACI. The study design, incorporating rigorous ethical oversight and detailed experimental protocols, has demonstrated the potential of **ANEB-001** to safely and effectively reverse the key symptoms of THC intoxication.[1][6] These application notes and protocols are intended to serve as a resource for the scientific community in advancing research in this important area of unmet medical need.

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- To cite this document: BenchChem. [Application Notes and Protocols for ANEB-001 Human Challenge Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10832971#ethical-considerations-in-aneb-001-human-challenge-trials>]

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